(2-Chloro-4-fluoropyridin-3-yl)boronic acid
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Overview
Description
(2-Chloro-4-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents on the pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are widely used in suzuki-miyaura coupling reactions . This suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
(2-Chloro-4-fluoropyridin-3-yl)boronic acid, like other boronic acids, is used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal catalyst, typically palladium. The boronic acid then undergoes transmetalation, transferring the organic group from boron to palladium . This is followed by reductive elimination, forming a new carbon-carbon bond and regenerating the palladium catalyst .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could be involved in the synthesis of various biologically active molecules .
Pharmacokinetics
It’s known that the compound has a molecular weight of 175353 Da , which is within the range generally favorable for good bioavailability.
Result of Action
As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoropyridin-3-yl)boronic acid typically involves the reaction of 2-chloro-4-fluoropyridine with a boron-containing reagent. One common method is the hydroboration of 2-chloro-4-fluoropyridine using a borane reagent, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(2-Chloro-4-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoropyridine-4-boronic acid
- 2-Fluoro-3-pyridineboronic acid
- 2-Fluoro-5-chloropyridine-4-boronic acid
Uniqueness
(2-Chloro-4-fluoropyridin-3-yl)boronic acid is unique due to the specific positioning of the chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2-chloro-4-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDFEOAGBMKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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